molecular formula C16H12N4S B1678329 6-((Naphthalen-1-ylmethyl)thio)-7H-purine

6-((Naphthalen-1-ylmethyl)thio)-7H-purine

Cat. No.: B1678329
M. Wt: 292.4 g/mol
InChI Key: BGMSTNYJYPSLHN-UHFFFAOYSA-N
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Description

“PU 02” is a compound known for its role as a negative allosteric modulator of the 5-HT3 receptorIt is a derivative of 6-mercaptopurine and has shown significant biological activity in various assays .

Preparation Methods

The synthesis of “PU 02” involves the reaction of 6-mercaptopurine with specific reagents under controlled conditions. The general synthetic route includes:

Chemical Reactions Analysis

“PU 02” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.

    Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the desired reaction and product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

“PU 02” has several scientific research applications, including:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.

    Biology: Investigated for its effects on biological systems, particularly its role as a modulator of the 5-HT3 receptor.

    Medicine: Explored for potential therapeutic applications, including its use in treating certain medical conditions.

    Industry: Utilized in the development of new materials and products with specific properties

Mechanism of Action

The mechanism of action of “PU 02” involves its interaction with the 5-HT3 receptor. As a negative allosteric modulator, it binds to a site on the receptor distinct from the active site, altering the receptor’s conformation and reducing its activity. This modulation affects the receptor’s signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

“PU 02” can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-(naphthalen-1-ylmethylsulfanyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-2-7-13-11(4-1)5-3-6-12(13)8-21-16-14-15(18-9-17-14)19-10-20-16/h1-7,9-10H,8H2,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMSTNYJYPSLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC=NC4=C3NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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